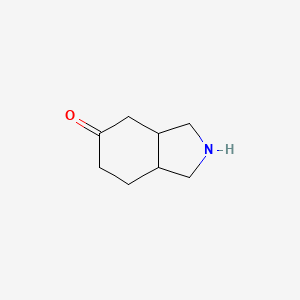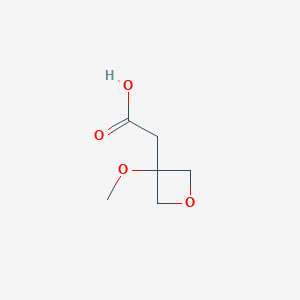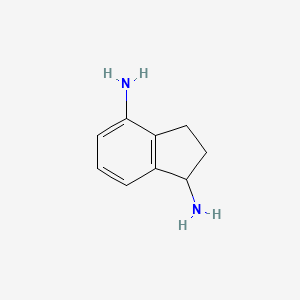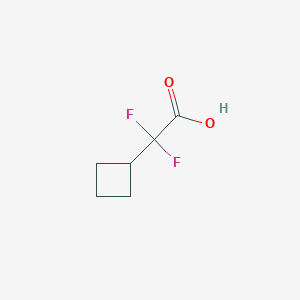
5-(2-Hydroxyethyl)nicotinonitrile
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
5-(2-Hydroxyethyl)nicotinonitrile: is an organic compound with the molecular formula C(_8)H(_8)N(_2)O It features a nicotinonitrile core substituted with a hydroxyethyl group at the 5-position
Preparation Methods
Synthetic Routes and Reaction Conditions
Starting Materials: The synthesis typically begins with nicotinonitrile as the core structure.
Hydroxyethylation: The introduction of the hydroxyethyl group can be achieved through a nucleophilic substitution reaction. This involves reacting nicotinonitrile with ethylene oxide under basic conditions.
Reaction Conditions: The reaction is usually carried out in an organic solvent such as ethanol or methanol, with a base like sodium hydroxide or potassium carbonate to facilitate the nucleophilic attack.
Industrial Production Methods
In an industrial setting, the synthesis of 5-(2-Hydroxyethyl)nicotinonitrile might involve continuous flow reactors to ensure consistent quality and yield. The use of catalysts to enhance reaction rates and selectivity is also common. Purification steps typically include crystallization or distillation to obtain the desired product with high purity.
Chemical Reactions Analysis
Types of Reactions
Oxidation: 5-(2-Hydroxyethyl)nicotinonitrile can undergo oxidation reactions, where the hydroxyethyl group is oxidized to a carboxylic acid.
Reduction: The nitrile group can be reduced to an amine using reducing agents like lithium aluminum hydride.
Substitution: The hydroxyethyl group can participate in substitution reactions, where it is replaced by other functional groups.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate or chromium trioxide in acidic conditions.
Reduction: Lithium aluminum hydride or catalytic hydrogenation using palladium on carbon.
Substitution: Halogenating agents like thionyl chloride can be used to convert the hydroxyethyl group to a chloroethyl group, which can then be substituted with other nucleophiles.
Major Products
Oxidation: 5-(2-Carboxyethyl)nicotinonitrile.
Reduction: 5-(2-Hydroxyethyl)nicotinamide.
Substitution: 5-(2-Chloroethyl)nicotinonitrile.
Scientific Research Applications
Chemistry
In chemistry, 5-(2-Hydroxyethyl)nicotinonitrile is used as an intermediate in the synthesis of more complex molecules. Its functional groups allow for further chemical modifications, making it a versatile building block.
Biology
In biological research, this compound can be used to study the effects of nitrile-containing molecules on biological systems. It may serve as a precursor for the synthesis of bioactive compounds.
Medicine
In medicinal chemistry, this compound is investigated for its potential pharmacological properties. It may act as a lead compound for the development of new drugs targeting specific enzymes or receptors.
Industry
In the industrial sector, this compound can be used in the production of specialty chemicals and materials. Its unique structure allows for the creation of polymers with specific properties.
Mechanism of Action
The mechanism by which 5-(2-Hydroxyethyl)nicotinonitrile exerts its effects depends on its interaction with molecular targets. For instance, if used in a medicinal context, it may bind to specific enzymes or receptors, altering their activity. The hydroxyethyl group can form hydrogen bonds, while the nitrile group can participate in polar interactions, influencing the compound’s binding affinity and specificity.
Comparison with Similar Compounds
Similar Compounds
5-(2-Hydroxyethyl)pyridine: Similar structure but lacks the nitrile group.
5-(2-Aminoethyl)nicotinonitrile: Similar structure but with an amino group instead of a hydroxy group.
5-(2-Hydroxyethyl)isonicotinonitrile: Isomeric form with the nitrile group at a different position.
Uniqueness
5-(2-Hydroxyethyl)nicotinonitrile is unique due to the presence of both a hydroxyethyl and a nitrile group on the nicotinonitrile core. This combination of functional groups provides a distinct reactivity profile, making it valuable for specific synthetic and research applications.
Properties
IUPAC Name |
5-(2-hydroxyethyl)pyridine-3-carbonitrile |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H8N2O/c9-4-8-3-7(1-2-11)5-10-6-8/h3,5-6,11H,1-2H2 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IIFNDFHFIDIWBY-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(C=NC=C1C#N)CCO |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H8N2O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
148.16 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




![5H,6H,7H-cyclopenta[b]pyrazin-6-amine](/img/structure/B8011753.png)









